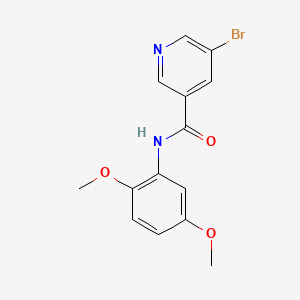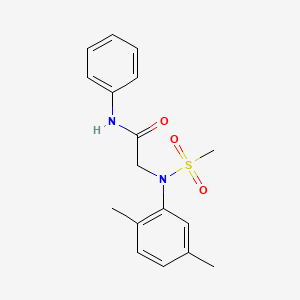![molecular formula C15H14ClFN2S B5775664 N-[2-(3-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5775664.png)
N-[2-(3-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as EF24 and is a synthetic derivative of curcumin, a natural compound found in turmeric. The chemical structure of EF24 contains a thiourea group, which is responsible for its unique properties.
作用機序
The mechanism of action of EF24 is complex and not fully understood. However, studies have shown that EF24 can modulate various signaling pathways, including NF-κB, STAT3, and Nrf2. These pathways are involved in the regulation of cell growth, inflammation, and oxidative stress. EF24 can also inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation.
Biochemical and Physiological Effects:
EF24 has been shown to have a variety of biochemical and physiological effects. Studies have shown that EF24 can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. EF24 has also been shown to have neuroprotective properties, protecting against oxidative stress and inflammation in the brain. Additionally, EF24 has been shown to have cardioprotective effects, reducing oxidative stress and inflammation in the heart.
実験室実験の利点と制限
EF24 has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and is more consistent than natural compounds. EF24 is also stable and can be stored for long periods without degradation. However, EF24 also has some limitations. It is a complex compound that requires specialized equipment and expertise to synthesize. Additionally, EF24 can be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on EF24. One area of research is the development of EF24 as a cancer treatment. Studies have shown that EF24 can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Another area of research is the development of EF24 as a neuroprotective agent. Studies have shown that EF24 can protect against oxidative stress and inflammation in the brain, making it a potential therapeutic agent for neurodegenerative diseases. Additionally, EF24 has been shown to have cardioprotective effects, making it a potential therapeutic agent for heart disease.
合成法
EF24 can be synthesized using a variety of methods, including the reaction of 2-fluorobenzaldehyde with 3-chlorophenylethylamine followed by the addition of thiourea. Another method involves the reaction of 3-chlorophenylethylamine with 2-fluorobenzyl bromide followed by the addition of thiourea. The synthesis of EF24 is a complex process that requires specialized equipment and expertise.
科学的研究の応用
EF24 has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary areas of research has been its anticancer properties. Studies have shown that EF24 can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. EF24 has also been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential therapeutic agent for a variety of diseases.
特性
IUPAC Name |
1-[2-(3-chlorophenyl)ethyl]-3-(2-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2S/c16-12-5-3-4-11(10-12)8-9-18-15(20)19-14-7-2-1-6-13(14)17/h1-7,10H,8-9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEDMYRXVPDJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NCCC2=CC(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827288 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(3-Chlorophenyl)ethyl]-3-(2-fluorophenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5775599.png)
![methyl 2-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5775619.png)

![2-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5775633.png)
![1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5775639.png)
![2-(2,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5775642.png)

![1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B5775660.png)
![3-methyl-N-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B5775676.png)

![4-{2-cyano-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl cyclopropanecarboxylate](/img/structure/B5775686.png)
![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-N,N-diethyl-1,2-ethanediamine](/img/structure/B5775695.png)